ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate
Description
The compound ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate features a triazolo[4,5-d]pyrimidin core fused with a 3-chloro-4-methylphenyl substituent and an acetyl-piperazine carboxylate ester side chain.
Properties
IUPAC Name |
ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSFIWWAANALKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F1876-1107 is Protein Tyrosine Kinase 7 (PTK7) . PTK7 is a catalytically inactive transmembrane protein that is overexpressed in multiple solid tumors and underexpressed in healthy tissues.
Mode of Action
F1876-1107 is an Antibody-Drug Conjugate (ADC) consisting of a PTK7-targeted antibody conjugated to a novel, proprietary hydrophilic MMAE-based linker-drug. The ADC binds to the PTK7 protein on the surface of cancer cells, after which it is internalized and the cytotoxic drug is released, leading to cell death.
Biochemical Pathways
As an adc, it is likely to interfere with cell division and growth pathways, leading to apoptosis of the cancer cells.
Pharmacokinetics
As an ADC, it is expected to have a complex pharmacokinetic profile influenced by factors such as the rate of antibody binding and internalization, the stability of the linker, and the rate of drug release.
Result of Action
The result of F1876-1107’s action is the selective killing of cancer cells overexpressing PTK7, while sparing healthy cells. This leads to a reduction in tumor size and potentially to the elimination of the tumor.
Action Environment
The action of F1876-1107 is influenced by the tumor microenvironment. Factors such as the density of PTK7 expression on the cancer cells, the presence of other cell types in the tumor microenvironment, and the accessibility of the tumor to the drug can all influence the efficacy of F1876-1107.
Biological Activity
Ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine core linked to a triazolopyrimidine moiety and an ethyl carboxylate group. Its molecular formula is C19H22ClN5O3, and it has a molecular weight of 405.86 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole rings have shown significant cytotoxicity against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural similarities with known anticancer agents.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | |
| Compound B | HCT116 | 0.46 | |
| Compound C | A549 | 26 | |
| Ethyl Derivative | Various | TBD | This Study |
The mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival:
- Inhibition of Kinases : Many triazole derivatives act as inhibitors of various kinases such as Aurora-A kinase and others involved in cancer cell growth.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases (e.g., G1/S phase), leading to reduced cell proliferation.
Study on Antitumor Activity
In a recent study evaluating the antitumor activity of triazole derivatives similar to our compound, researchers found that several compounds exhibited significant cytotoxic effects on MCF-7 and HCT116 cell lines. The study utilized various assays including MTT and colony formation assays to assess viability and proliferation.
Results Summary:
- Compounds demonstrated IC50 values ranging from 0.01 µM to 0.46 µM against MCF-7 cells.
- Mechanistic studies indicated that these compounds could inhibit key regulatory proteins involved in the cell cycle.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
a. Triazolo[4,5-d]pyrimidin vs. Thiazolo[3,2-a]pyrimidine
- Example : Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ().
- Key Differences :
- The thiazolo[3,2-a]pyrimidine core replaces the triazolo[4,5-d]pyrimidin system.
- Substituents include a dichlorophenyl group instead of chloro-methylphenyl.
- Lacks the acetyl-piperazine moiety, which may reduce solubility and receptor-binding versatility in the target compound .
b. Pyridazinone vs. Triazolo-pyrimidin
- Example: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (). Key Differences:
- Pyridazinone core vs. triazolo-pyrimidin.
- Fluorophenyl substituent instead of chloro-methylphenyl.
- Piperazine is present but linked via an acetate group, differing in spatial arrangement .
c. Pyrazolo-pyrimidine Derivatives
- Example: 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one (). Key Differences:
- Pyrazolo-pyrimidine core with a thioxo group.
- Phenyl substituents dominate, lacking halogenated aromatic groups.
Substituent Analysis
a. Halogenated Aromatic Groups
- The 3-chloro-4-methylphenyl group in the target compound contrasts with:
b. Piperazine Moieties
Pharmacological and Physicochemical Properties
Computational and Experimental Comparisons
- Structural Similarity : Tools like Tanimoto coefficients () and Graph Isomorphism Networks (GIN, ) quantify differences in core scaffolds and substituents. The target compound shares <50% similarity with most analogs due to its unique triazolo-pyrimidin-piperazine combination .
- QSAR Studies: Piperazine moieties correlate with improved solubility and target engagement, as seen in pyridazinone derivatives () .
Preparation Methods
Aza-Wittig Reaction for Triazolo-Pyrimidinone Formation
The triazolo[4,5-d]pyrimidinone scaffold is synthesized via an aza-Wittig reaction, as detailed in.
Procedure
-
Iminophosphorane Preparation : β-Ethoxycarbonyliminophosphorane (1) is synthesized from triphenylphosphine and ethyl azidoacetate.
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Carbodiimide Formation : Reacting (1) with 3-chloro-4-methylphenyl isocyanate in tetrahydrofuran (THF) yields carbodiimide (2).
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Guanidine Intermediate : Addition of ammonium acetate to (2) generates guanidine intermediate (3).
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Cyclization : Treatment of (3) with sodium ethoxide in dichloroethane induces cyclization, forming 3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidine (4).
Reaction Scheme
Analytical Data for (4)
Functionalization at the 6-Position
To introduce the acetyl linker, the 6-position of (4) is functionalized via nucleophilic substitution:
Procedure
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Bromination : Treating (4) with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 6-position, yielding 6-bromo-triazolo-pyrimidinone (5).
-
Acetylation : Reaction of (5) with potassium cyanide in dimethylformamide (DMF) substitutes bromide with a nitrile group, followed by hydrolysis to 6-carboxylic acid (Intermediate A).
Reaction Scheme
Analytical Data for Intermediate A
Synthesis of Ethyl 4-(2-Chloroacetyl)piperazine-1-carboxylate (Intermediate B)
Procedure
-
Piperazine Protection : Ethyl chloroformate reacts with piperazine in dichloromethane to form ethyl piperazine-1-carboxylate (6).
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Acetylation : (6) is treated with chloroacetyl chloride and triethylamine, yielding Intermediate B.
Reaction Scheme
Analytical Data for Intermediate B
-
Molecular Formula : CHClNO.
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H NMR (CDCl) : δ 4.20 (q, 2H, COCH), 3.65 (s, 2H, CHCl), 3.50–3.20 (m, 8H, piperazine).
Coupling of Intermediate A and B
Procedure
-
Acid Chloride Formation : Intermediate A is treated with thionyl chloride to form the corresponding acid chloride (7).
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Amide Coupling : (7) reacts with Intermediate B in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound.
Reaction Scheme
Analytical Data for Target Compound
Optimization and Scalability
Catalytic Considerations
-
Sodium Ethoxide : Enhances cyclization efficiency in triazolo-pyrimidinone synthesis.
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Lewis Acids : Aluminum chloride improves acetylation yields in piperazine functionalization.
Process Safety
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires addressing multi-step reaction challenges. Key strategies include:
- Catalyst Selection: Palladium on carbon (Pd/C) enhances hydrogenation efficiency in triazolo-pyrimidine formation .
- Temperature Control: Maintain reaction temperatures between 195–230°C during cyclization steps to minimize side products .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while dichloromethane aids in purification .
- Yield Monitoring: Use HPLC to track intermediate purity and adjust stoichiometric ratios (e.g., acyl chloride:piperazine derivatives) for optimal coupling .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Advanced spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy: 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals from the triazole, pyrimidine, and piperazine moieties .
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects trace impurities .
- X-ray Crystallography: Resolves conformational ambiguities, particularly for the acetyl-piperazine linkage .
How should researchers design assays to evaluate its potential anticancer activity?
Answer:
Focus on target-specific and phenotypic assays:
- Enzyme Inhibition: Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based assays with ATP analogs .
- Cell Viability: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations and comparison to cisplatin controls .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescent substrates in dose-response studies .
How can contradictory data in biological activity studies be resolved?
Answer:
Address discrepancies through:
- Purity Validation: Confirm compound purity (>95%) via HPLC and elemental analysis to rule out batch variability .
- Orthogonal Assays: Cross-validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions and reduce false negatives .
What computational approaches are effective for predicting target interactions?
Answer:
Leverage molecular modeling tools:
- Docking Studies: Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets, focusing on triazole-pyrimidine interactions .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess conformational changes in aqueous environments .
- QSAR Modeling: Train models on analogs (e.g., triazolo-pyrimidine derivatives) to correlate substituent effects (e.g., chloro-methyl groups) with activity .
How can regioselectivity challenges during synthesis be mitigated?
Answer:
Control regioselectivity via:
- Protecting Groups: Temporarily block the piperazine nitrogen during acylation to prevent unwanted side reactions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 150°C) to favor kinetically controlled products .
- By-Product Analysis: Use TLC or LC-MS to identify competing pathways and adjust reagent addition sequences .
What methodologies assess stability under storage and experimental conditions?
Answer:
Conduct accelerated stability studies:
- Thermal Stability: Incubate at 40°C for 4 weeks and monitor degradation via HPLC (e.g., >90% purity threshold) .
- pH Sensitivity: Expose to buffers (pH 3–10) for 24 hours; observe precipitation or hydrolysis via NMR .
- Light Sensitivity: Store aliquots under UV light (254 nm) and compare degradation profiles with dark controls .
How can structure-activity relationship (SAR) studies guide analog design?
Answer:
Prioritize structural modifications based on:
- Core Modifications: Replace the chloro-methylphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding .
- Linker Optimization: Substitute the acetyl spacer with sulfonamide or urea groups to improve solubility .
- Piperazine Derivatives: Test N-methylation or carboxylate removal to evaluate pharmacokinetic impacts .
What strategies identify biological targets for this compound?
Answer:
Employ target-agnostic approaches:
- Affinity Chromatography: Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS protein identification .
- CRISPR Screening: Perform genome-wide knockout screens in cancer cells to identify synthetic lethal partners .
- Phage Display: Screen peptide libraries to map binding motifs (e.g., kinase subdomains) .
How can researchers address low solubility in aqueous assays?
Answer:
Enhance solubility through:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound integrity .
- Prodrug Design: Synthesize phosphate or ester derivatives that hydrolyze in physiological conditions .
- Nanoformulation: Encapsulate in liposomes (e.g., 100 nm diameter) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
